N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide
Description
N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide is a complex organic compound with a molecular formula of C22H19N3O3S
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-26(31(28,29)22-13-11-21(30-2)12-14-22)20-9-5-18(6-10-20)23(27)25-19-7-3-17(4-8-19)15-16-24/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPIQPBIOLBBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide typically involves the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting an appropriate aryl amine with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath.
Introduction of the sulfonamido group: The sulfonamido group can be introduced by reacting the intermediate product with methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the final product: The final step involves coupling the intermediate with benzoyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group or the sulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide
- N-Cyanomethyl-4-methyl-N-(2-methyl-6-nitro-phenyl)-benzenesulfonamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
